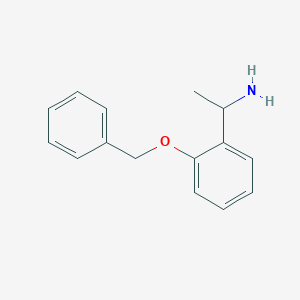

1-(2-Phenylmethoxyphenyl)ethanamine

Vue d'ensemble

Description

1-(2-Phenylmethoxyphenyl)ethanamine is a chemical compound. It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The product is sold as-is and the buyer assumes responsibility to confirm product identity and/or purity .

Synthesis Analysis

The synthesis of amines like 1-(2-Phenylmethoxyphenyl)ethanamine can be achieved through various methods. One common method for the synthesis of primary amines involves an S N 2 reaction between a primary or secondary alkyl halide and the nucleophilic azide anion (N 3-) to produce an alkyl azide . The alkyl azide is then reduced to form the amine .Applications De Recherche Scientifique

Asymmetric Synthesis

The compound has been used in the asymmetric synthesis of (1S)-1-(1,1′-biphenyl-2-yl)ethanamine . This process involves the use of a (S)-selective-transaminase, an enzyme that catalyzes the transfer of an amino group from a primary amine compound to a ketone compound and vice versa .

Enzyme Design

1-(2-Phenylmethoxyphenyl)ethanamine has been used in the rational design of enzymes . For instance, it was used in the design of a Vibrio fluvialis amine transaminase. The enzyme was engineered with a minimal number of mutations to achieve high catalytic activity and high enantioselectivity .

Industrial Synthetic Applications

The compound presents a great challenge for industrial synthetic applications due to the steric hindrance that limits the catalytic efficiency of amine transaminases toward bulky ketone substrates . However, through rational enzyme design, these challenges can be alleviated .

Production of Pure Chiral Amines

Amine transaminases offer an environmentally sustainable synthesis route for the production of pure chiral amines . 1-(2-Phenylmethoxyphenyl)ethanamine can be used in this process, contributing to the green chemistry initiative .

Pharmaceutical and Agrochemical Industry

There is a high demand in the pharmaceutical and agrochemical industry for efficient synthesis of enantiomerically pure chiral amines . 1-(2-Phenylmethoxyphenyl)ethanamine can be used as a building block for the preparation of these compounds .

Antibacterial Activity

The compound has shown potential for antibacterial activity . For instance, it has been found to inhibit the growth of certain bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .

Mécanisme D'action

Target of Action

It is structurally similar to phenethylamine , which is known to act as a central nervous system stimulant by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .

Mode of Action

Phenethylamine regulates monoamine neurotransmission by binding to TAAR1 and inhibiting VMAT2 . This interaction could result in changes in neurotransmitter levels, potentially affecting mood and cognition.

Biochemical Pathways

Phenethylamine, a structurally similar compound, is involved in various metabolic pathways . It is produced from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase via enzymatic decarboxylation .

Pharmacokinetics

Phenethylamine, a structurally similar compound, is primarily metabolized by monoamine oxidase b (mao-b) and other enzymes .

Result of Action

Based on its structural similarity to phenethylamine, it may have similar effects, such as stimulating the central nervous system and potentially affecting mood and cognition .

Propriétés

IUPAC Name |

1-(2-phenylmethoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10,12H,11,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMOVQVVIPNUFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Phenylmethoxyphenyl)ethanamine | |

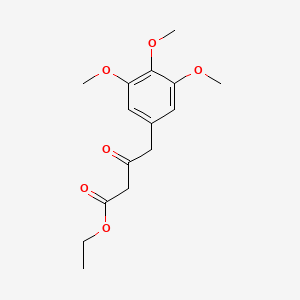

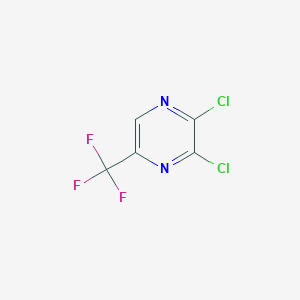

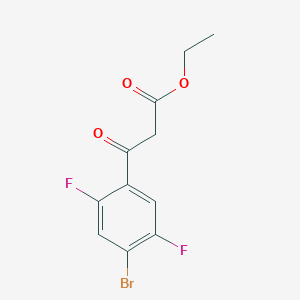

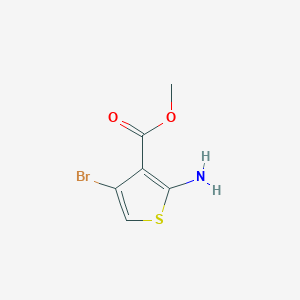

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

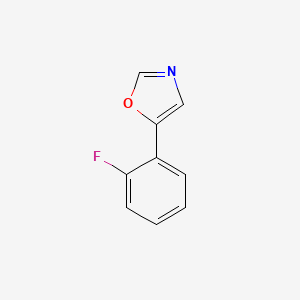

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B3092966.png)